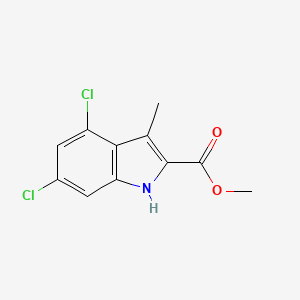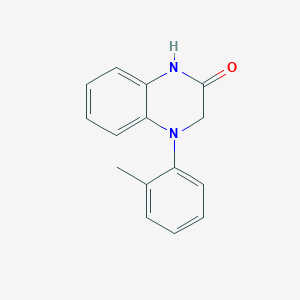
4-(2-甲基苯基)-1,3-二氢喹喔啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one, also known as Meclofenoxate, is a nootropic drug that is used for its cognitive-enhancing effects. It was first synthesized in the late 1960s and has since been studied extensively for its potential benefits in improving memory and cognitive function.
科学研究应用
抗肿瘤应用
喹喔啉衍生物的一个显著应用是在抗肿瘤剂的开发中。研究已导致合成出新的 2-苯基喹啉-4-酮衍生物,这些衍生物对各种肿瘤细胞系显示出显著的细胞毒活性,包括一个有希望的候选物,在 Hep3B 异种移植模型中表现出的活性可与阿霉素媲美,表明其作为临床抗肿瘤剂的潜力 (李晨舟等,2010)。此外,通过结合强效抗肿瘤剂的结构特征设计的化合物已证明对癌细胞具有选择性细胞毒性,表明它们作为抗微管蛋白剂的作用 (俞勋昌等,2009)。
抗微生物活性
喹喔啉衍生物的抗微生物特性已被探索,合成出具有优化活性的新化合物。含有喹喔啉部分的席夫碱已被测试其抗微生物活性,揭示了治疗微生物感染的潜力 (D. P. 辛格等,2010)。
抗结核剂
对有效抗结核剂的寻找导致合成出对结核分枝杆菌菌株显示出显著活性的喹喔啉-1,4-二-N-氧化物衍生物。其中,特定类似物显示出中等到显著的活性,突出了它们作为抗结核剂的潜力 (S. 斯里尼瓦萨拉奥等,2020)。
缓蚀
喹喔啉衍生物也因其缓蚀作用而被研究,特别是在酸性环境中保护碳钢表面。这些化合物的有效性与其吸附行为相关,证明了它们在材料科学中防止腐蚀的效用 (H. 扎罗克等,2012)。
有机化学中的合成和应用
喹喔啉衍生物的多功能性延伸到它们在有机化学中的合成和用途。例如,EDTA 催化的 3,4-二氢喹喔啉-2-胺衍生物的合成通过三组分偶联突出了制备生物学上有趣的化合物的一种环境友好且有效的方法 (S. 科拉等,2010)。
属性
IUPAC Name |
4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-2-4-8-13(11)17-10-15(18)16-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLXXFRXMMJCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1890340-10-9 |
Source


|
| Record name | 4-(2-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

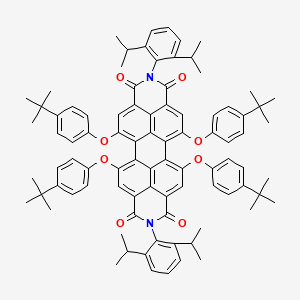
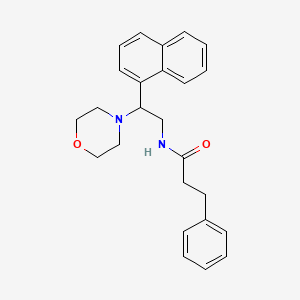

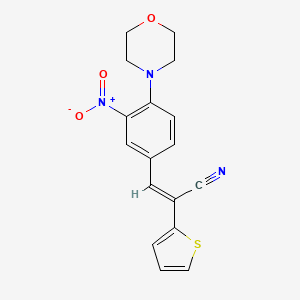
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
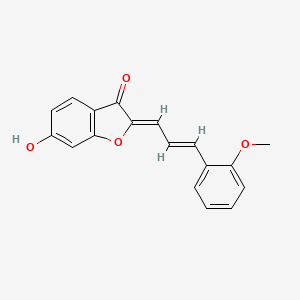
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)

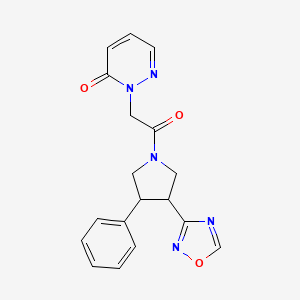


![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)
